![molecular formula C14H11ClO2S B13999190 Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate CAS No. 22096-70-4](/img/structure/B13999190.png)
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate
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Overview
Description
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate is an organic compound with the molecular formula C14H11ClO2S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted by a 4-chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate typically involves the reaction of 2-mercaptobenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets in biological systems. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2-chlorophenyl)sulfanyl]methyl}benzoate
- Methyl 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate
Uniqueness
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate is unique due to the specific positioning of the chlorophenylsulfanyl group on the benzoate ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-[(4-chlorophenyl)sulfanyl]benzoate, also known by its CAS number 22096-70-4, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with a chlorophenyl sulfanyl group. Its molecular formula is C14H12ClO2S, and it has a molecular weight of approximately 284.76 g/mol. Understanding its structure is crucial for elucidating its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms.
- Antibacterial Activity : Research indicates that the compound exhibits moderate to strong antibacterial properties against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The compound's structural features suggest potential applications in cancer therapy, particularly through selective inhibition of carbonic anhydrase IX (CAIX), which is implicated in tumor growth and metastasis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Activity | Effect | Reference |
---|---|---|
Antibacterial | Moderate to strong against S. typhi and B. subtilis | |
Enzyme Inhibition (AChE) | Strong inhibitory activity | |
Anticancer (CAIX inhibition) | High affinity (K_d = 0.12 nM) |
Case Studies
- Antibacterial Screening : A study evaluated various synthesized compounds, including this compound, for their antibacterial efficacy. The results indicated significant activity against specific strains, supporting its potential use as an antibacterial agent .
- Enzyme Inhibition Studies : In another investigation, the compound was tested for its ability to inhibit AChE and urease. The results demonstrated that it could serve as a lead compound for developing new therapeutic agents targeting these enzymes .
- Cancer Therapeutics : The binding affinity of this compound to CAIX was characterized through X-ray crystallography, revealing structural insights into its selective inhibition mechanism. This finding highlights its potential in anticancer drug development .
Properties
CAS No. |
22096-70-4 |
---|---|
Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C14H11ClO2S/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
InChI Key |
RPYZZUBXMXDNLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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